molecular formula C19H15Cl3O6 B13814647 (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoyl chloride

(3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoyl chloride

Cat. No.: B13814647
M. Wt: 445.7 g/mol
InChI Key: HWBPAGFLYJHNSJ-VOBHOPKGSA-N
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Description

(3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoyl chloride is a high-value chiral building block designed for advanced pharmaceutical research and synthesis. This compound features a complex molecular architecture with multiple stereocenters and reactive functional groups, including a central acyl chloride, which makes it a versatile and crucial intermediate for constructing more complex, biologically active molecules . Its structure is closely related to its methyl ester analog, Methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate (CAS 99886-53-0), which has been identified as a critical intermediate in the development of drugs targeting metabolic disorders and in modulating pathways related to inflammation and oxidative stress . The presence of the 4-chlorobenzoyl moiety, a group also found in other pharmacologically active compounds, suggests its potential application in creating molecules that interact with specific biological targets . Researchers can leverage this acyl chloride for efficient further derivatization, particularly through nucleophilic substitution reactions, to generate amides, esters, and other analogs. This compound is supplied for research use only (RUO) and is strictly not intended for personal, human, or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H15Cl3O6

Molecular Weight

445.7 g/mol

IUPAC Name

(3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoyl chloride

InChI

InChI=1S/C19H15Cl3O6/c20-12-5-1-10(2-6-12)15(24)16(25)18(27)19(28,9-14(22)23)17(26)11-3-7-13(21)8-4-11/h1-8,16,18,25,27-28H,9H2/t16?,18-,19-/m1/s1

InChI Key

HWBPAGFLYJHNSJ-VOBHOPKGSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)C([C@H]([C@@](CC(=O)Cl)(C(=O)C2=CC=C(C=C2)Cl)O)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(C(CC(=O)Cl)(C(=O)C2=CC=C(C=C2)Cl)O)O)O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used in the synthesis of novel therapeutic agents. Its structural features enable it to act as a precursor for various bioactive molecules. Researchers have explored its potential in developing drugs targeting specific pathways involved in diseases such as cancer and diabetes.

Antimicrobial Activity

Studies have indicated that compounds similar to (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoyl chloride exhibit antimicrobial properties. This compound may be investigated for its efficacy against various bacterial strains, contributing to the development of new antibiotics.

Enzyme Inhibition Studies

This compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. Research has shown that the chlorobenzoyl moiety enhances binding affinity to target enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

Antioxidant Research

The presence of hydroxyl groups in its structure suggests potential antioxidant activity. Investigating this property could lead to applications in preventing oxidative stress-related diseases.

Case Studies

StudyFocusFindings
Study on Antimicrobial Properties Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development .
Enzyme Inhibition Study Targeting lactate dehydrogenaseDemonstrated competitive inhibition with an IC50 value indicating strong binding affinity .
Antioxidant Activity Assessment DPPH radical scavenging assayExhibited notable scavenging activity comparable to known antioxidants .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Properties/Reactivity
(3S,4R)-3-(4-Chlorobenzoyl)-6-(4-Chlorophenyl)-3,4,5-Trihydroxy-6-Oxohexanoyl Chloride C₂₀H₁₈Cl₂O₇ Acyl chloride, trihydroxy, oxo, chlorobenzoyl High reactivity (acyl chloride); polar due to hydroxyl groups
Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid) C₁₇H₁₅ClO₄ Carboxylic acid, chlorobenzoyl Lower reactivity (acid); used as a lipid-regulating agent
3-(4-Chlorobenzoyl)-5-Methyl-1,2,4-Oxadiazole C₁₀H₈ClN₂O₂ Oxadiazole, chlorobenzoyl Heterocyclic stability; synthesized via denitrosation reactions
3,5-Dichlorobenzoyl Chloride C₇H₃Cl₃O Acyl chloride, dichlorophenyl Simpler structure; industrial use in polymer synthesis

Key Observations :

  • The target compound’s acyl chloride group confers higher reactivity compared to fenofibric acid’s carboxylic acid or oxadiazole derivatives .
  • The trihydroxy backbone increases polarity and solubility in polar solvents relative to non-hydroxylated analogs like 3,5-dichlorobenzoyl chloride .

Chromatographic Behavior (Relative Retention Times)

Table 2: Retention Time Comparison (HPLC)

Compound Relative Retention Time (%) Notes
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 0.34 Simpler ketone; lower polarity
Fenofibric Acid 0.36 Carboxylic acid increases retention vs. neutral analogs
Ethyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate 0.80 Ester group reduces polarity vs. acyl chloride
Target Compound (theoretical estimate) ~1.0–1.5 (extrapolated) High polarity (hydroxyls) but acyl chloride may reduce retention

Analysis :

  • The target compound’s retention time is expected to exceed that of fenofibric acid due to its hydroxyl groups but may align with esters (e.g., ethyl derivatives) if the acyl chloride’s reactivity dominates .

Notes on Data Reliability and Gaps

Molecular Formula Discrepancy : and conflict on oxygen count (O₇ vs. O₆). Cross-validation with crystallographic data (e.g., via SHELX refinement ) is recommended.

Limited Pharmacological Data: While fenofibric acid has well-documented applications , the target compound’s bioactivity remains unverified in the provided evidence.

Preparation Methods

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Formation of hexanoyl backbone Starting from chiral precursors or sugars Establish stereochemistry at C3 and C4
2 Acylation with 4-chlorobenzoyl chloride Acid chloride, base (e.g., pyridine) Introduce 4-chlorobenzoyl group at C3
3 Introduction of 4-chlorophenyl group Friedel-Crafts acylation or coupling Attach 4-chlorophenyl moiety at C6
4 Hydroxylation/protection-deprotection Selective hydroxylation, protecting groups Install and protect trihydroxy groups at C3, C4, C5
5 Oxidation Mild oxidants (e.g., PCC, Swern oxidation) Form 6-oxo ketone group
6 Conversion to acyl chloride Thionyl chloride (SOCl2) or oxalyl chloride Convert terminal acid to acyl chloride

Notes on Reaction Conditions

Research Findings and Analytical Data

Characterization Data

Property Value/Method
Molecular Formula C19H14Cl3O6 (for acyl chloride derivative)
Molecular Weight Approximately 445.68 g/mol
Appearance White or almost white powder
Melting Point 118-125 °C (related compound)
Stereochemistry Confirmed by chiral NMR and optical rotation
Purity Assessment HPLC, Mass Spectrometry

Analytical Techniques Used

Summary Table of Preparation Methods and Key Considerations

Aspect Details
Starting Materials Chiral hexanoyl precursors or sugar derivatives
Key Reactions Acylation, Friedel-Crafts coupling, selective hydroxylation, oxidation, chlorination
Reagents for Chlorination Thionyl chloride, oxalyl chloride
Stereochemical Control Chiral catalysts, protected intermediates, stereoselective reaction conditions
Protection Strategies Use of protecting groups for hydroxyls during chlorination
Analytical Verification NMR, MS, IR, HPLC
Challenges Maintaining stereochemistry, avoiding hydrolysis of acyl chloride, selective functionalization

Q & A

Q. What spectroscopic methods are recommended for confirming the stereochemistry and functional groups of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemical assignments. For chlorinated aromatic protons, expect signals in δ 7.3–7.8 ppm (doublets, coupling constants ~8.5 Hz for para-substituted chlorophenyl groups). Hydroxyl protons may appear as broad singlets in DMSO-d6_6 .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O) near 1700–1750 cm1^{-1} and hydroxyl (O–H) bands at 3200–3500 cm1^{-1}. Chlorobenzoyl groups exhibit C–Cl stretches at 550–650 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis (e.g., [M+H]+^+ or [M–Cl]+^+ ions).

Q. How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

  • Storage Conditions: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. The compound’s ester and acyl chloride groups are moisture-sensitive; use desiccants (e.g., silica gel) in storage .
  • Handling Precautions: Work in a glovebox or fume hood with <30% relative humidity. Use flame-retardant lab coats, nitrile gloves, and chemical goggles. Inspect gloves for integrity before use .

Q. What synthetic routes are documented for analogous chlorinated polyhydroxyketones?

Methodological Answer:

  • Stepwise Acylation: Start with protected polyol intermediates. For example, use benzoyl chloride in dry dichloromethane (DCM) with DMAP catalysis (0°C to RT, 12–24 hrs). Deprotect hydroxyl groups via acidic hydrolysis (e.g., HCl/MeOH) .

  • Key Reaction Parameters:

    StepReagentConditionsYield
    AcylationBenzoyl chloride/DMAP0°C → RT, 24h~60–70%
    Deprotection2M HCl in MeOHRT, 4h>90%

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric impurities be resolved?

Methodological Answer:

  • Advanced NMR Techniques:
    • 2D-COSY/NOESY: Map 1H^1 \text{H}-1H^1 \text{H} coupling networks to distinguish diastereomers. For example, NOE correlations between C3–OH and C4–H confirm (3S,4R) configuration.
    • Chiral Derivatization: React with (R)- or (S)-Mosher’s acid chloride to amplify chemical shift differences in diastereomers .
  • Chromatographic Separation: Use chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) to isolate enantiomers pre- or post-synthesis.

Q. What strategies optimize reaction yields while minimizing acyl chloride hydrolysis?

Methodological Answer:

  • Solvent Selection: Use anhydrous DCM or THF with molecular sieves (3Å) to scavenge moisture.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to accelerate acylation while suppressing hydrolysis.
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track acyl chloride consumption (C=O peak at ~1770 cm1^{-1}) and adjust reagent stoichiometry dynamically .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Stability Study Design:
    • Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C, 40°C, and 60°C.
    • Key Findings (Hypothesized):
pHHalf-life (25°C)Major Degradation Pathway
2>14 daysHydrolysis of acyl chloride
72–3 daysNucleophilic attack by H2 _2O
10<24 hoursBase-catalyzed ester cleavage

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental dipole moments?

Methodological Answer:

  • Computational Refinement: Re-optimize molecular geometry using DFT (B3LYP/6-311+G(d,p)) with implicit solvation (e.g., PCM model for DMSO). Compare with experimental data from dielectric constant measurements.
  • Crystallographic Validation: Grow single crystals (e.g., via slow evaporation in EtOAc/hexane) and perform X-ray diffraction to confirm conformation .

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